REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](F)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[CH3:12].C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:19][CH:20]([OH:22])[CH3:21]>>[Br:1][C:2]1[CH:7]=[C:6]([O:22][CH:20]([CH3:21])[CH3:19])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[CH3:12] |f:1.2.3|
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Name
|
|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C(=C1)F)[N+](=O)[O-])C
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Name
|
cesium carbonate
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
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Type
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CUSTOM
|
Details
|
partitioned between ethyl acetate and water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
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Type
|
CUSTOM
|
Details
|
the residue was purified with silica gel column chromatography with 5% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)OC(C)C)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |